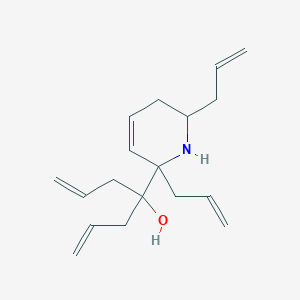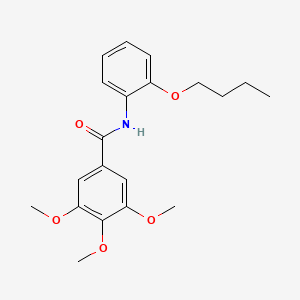![molecular formula C18H20N2O3S B5296391 N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296391.png)
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide derivatives. It is an inhibitor of histone deacetylase (HDAC) and has been extensively researched for its potential as an anti-cancer agent.
Wirkmechanismus
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide inhibits HDAC, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits the acetylation of non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the stabilization of oncogenic proteins.
Biochemical and Physiological Effects:
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have off-target effects on other enzymes, such as sirtuins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide. One direction is to investigate the potential of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in combination with other therapies, such as radiation and chemotherapy, for the treatment of cancer. Additionally, the development of more potent and selective HDAC inhibitors, with improved solubility and fewer off-target effects, is an important area of research.
Synthesemethoden
The synthesis method of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 3-(1-pyrrolidinylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been extensively researched for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(22,23)17-10-3-2-4-11-17)16-9-7-8-15(14-16)18(21)20-12-5-6-13-20/h2-4,7-11,14H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMACOANUTZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)


![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)

![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)

![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5296371.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B5296372.png)
![1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5296380.png)
![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![methyl 2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296400.png)